molecular formula C26H20O3 B11385715 8-benzyl-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one

8-benzyl-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11385715
M. Wt: 380.4 g/mol
InChI Key: FIRXDQHDUHGCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 8-benzyl-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 7-hydroxy-4-phenylcoumarins as precursors . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the furochromene ring system. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

8-Benzyl-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenyl positions, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

8-Benzyl-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-benzyl-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

8-Benzyl-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H20O3

Molecular Weight

380.4 g/mol

IUPAC Name

8-benzyl-4,9-dimethyl-3-phenylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C26H20O3/c1-16-13-22-24(25-23(16)21(15-28-25)19-11-7-4-8-12-19)17(2)20(26(27)29-22)14-18-9-5-3-6-10-18/h3-13,15H,14H2,1-2H3

InChI Key

FIRXDQHDUHGCLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C4=C1C(=CO4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.